molecular formula C18H12O3 B2819403 2-Cinnamoyl-1H-indene-1,3(2H)-dione CAS No. 1164509-59-4

2-Cinnamoyl-1H-indene-1,3(2H)-dione

Cat. No. B2819403
CAS RN: 1164509-59-4
M. Wt: 276.291
InChI Key: YXFGAICZGGUTCL-ZHACJKMWSA-N
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Description

2-Cinnamoyl-1H-indene-1,3(2H)-dione, also known as 2-cinnamoylindenedione, is a heterocyclic compound that belongs to the class of indene derivatives. 2-cinnamoylindenedione has been the subject of numerous scientific studies in recent years, due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Scientific Research Applications

Molecular Structure and Vibrational Studies

  • Molecular Analysis: The molecular structure and vibrational study of 1H-indene-1,3(2H)-dione derivatives were conducted using density functional theory calculations. It was found that these derivatives are more reactive and polar than their base molecules, 2,3-dihydro-1H-indene, indicating potential in various chemical applications (Prasad et al., 2010).

Synthesis Techniques

  • Ultrasound-assisted Synthesis: An efficient ultrasound-assisted synthesis method for 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives has been reported. This highlights the compound's relevance in synthetic chemistry and potential in streamlining complex chemical syntheses (Ghahremanzadeh et al., 2011).
  • Palladium-Catalyzed Synthesis: A palladium-catalyzed method for synthesizing 2-substituted indene-1,3(2H)-dione derivatives was developed, indicating its utility in creating complex organic molecules (Zhang et al., 2015).

Optical and Electronic Applications

  • Third Order Optical Non-linearity: Arylmethylene-1,3-indandione-based molecular glasses were synthesized, demonstrating significant third-order non-linear susceptibility. This suggests potential applications in non-linear optical devices (Seniutinas et al., 2012).
  • Piezochromism and Photomagnetism: The biindenylidene-dione derivative of 1H-indene-1,3(2H)-dione was found to exhibit photochromism and photomagnetism, showing potential in the development of novel photonic materials (Xu et al., 2002).

Antiviral Activity

  • Inhibitory Activity Against Viral Protease: Derivatives of indan-1,3-diones, including 2-arylidene versions, demonstrated inhibitory activity against NS2B-NS3 protease of West Nile Virus. This positions them as potential candidates in antiviral drug development (Oliveira et al., 2018).

Broad Applications

  • Versatile Applications: A review of indane-1,3-dione highlighted its versatility as a building block in various fields like biosensing, bioimaging, electronics, and photopolymerization. This underscores the broad applicability of 1H-indene-1,3(2H)-dione derivatives (Pigot et al., 2022).

properties

IUPAC Name

2-[(E)-3-phenylprop-2-enoyl]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c19-15(11-10-12-6-2-1-3-7-12)16-17(20)13-8-4-5-9-14(13)18(16)21/h1-11,16H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFGAICZGGUTCL-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15548-49-9
Record name 2-(3-PHENYL-ACRYLOYL)-INDAN-1,3-DIONE
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